molecular formula C10H5BrN2 B1338937 5-Bromoquinoline-8-carbonitrile CAS No. 507476-70-2

5-Bromoquinoline-8-carbonitrile

Cat. No.: B1338937
CAS No.: 507476-70-2
M. Wt: 233.06 g/mol
InChI Key: DAYKHFAZOORREQ-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₅BrN₂ It is a derivative of quinoline, featuring a bromine atom at the 5-position and a cyano group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives. One common method includes the reaction of 5-aminoquinoline-8-carbonitrile with hydrogen bromide and sodium nitrite in water at 0°C, followed by the addition of copper(I) bromide at elevated temperatures . This method yields the desired product with a moderate yield.

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Amines or other oxidized derivatives.

    Coupling Reactions: Biaryl compounds and other complex structures.

Scientific Research Applications

5-Bromoquinoline-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and cyano groups can influence its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromoquinoline-8-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and drug discovery .

Properties

IUPAC Name

5-bromoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKHFAZOORREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460934
Record name 5-bromoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507476-70-2
Record name 5-bromoquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinoline-8-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 5-bromo-8-iodoquinoline (0.52 g, 1.55 mmol), Zn(CN)2 (218 mg, 1.86 mmol), and dppf (103 mg, 0.186 mmol) in DMF (2.5 mL) was purged with N2 (gas) for 5 minutes. Pd2(dba)3 (85 mg, 0.093 mmol) was added and the resulting mixture was heated at 95° C. for 5 h. After completion of the reaction, it was cooled to r.t., diluted with water, and the aqueous solution was extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate-hexanes (5-25%) to get 5-bromoquinoline-8-carbonitrile as a brown solid (72 mg).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
218 mg
Type
catalyst
Reaction Step One
Name
Quantity
103 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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